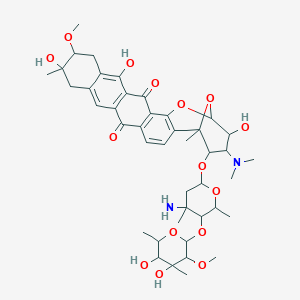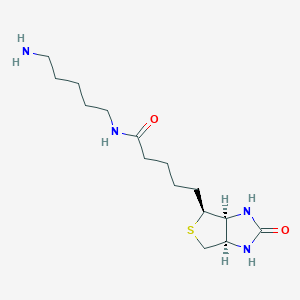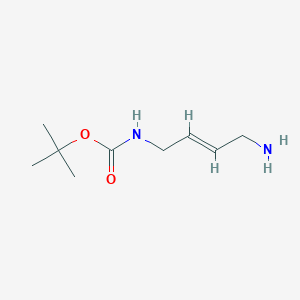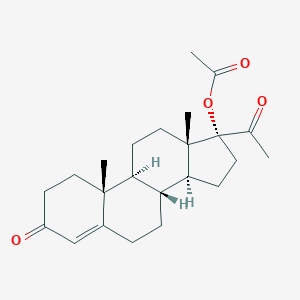
1-(Azetidin-3-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)pyrrolidine is a chemical compound with the molecular formula C7H14N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of 1-(Azetidin-3-yl)pyrrolidine is characterized by a pyrrolidine ring attached to an azetidine ring . The compound has a molecular weight of 199.12 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Azetidin-3-yl)pyrrolidine are not detailed in the literature, pyrrolidine derivatives are known to be versatile scaffolds in the synthesis of biologically active compounds .Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives and Their Applications
Versatility in Drug Discovery : Pyrrolidine rings are extensively utilized in medicinal chemistry for developing compounds to treat human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are characterized by target selectivity and form the structural motif of many natural products and therapeutically relevant compounds (Li Petri et al., 2021).
Chemical Defense Mechanisms in Plants : Pyrrolizidine alkaloids, sharing a structural similarity with pyrrolidine derivatives, serve as chemical defense mechanisms against herbivores in various plant families. These compounds are notable for their diversity and biological activities, including potential therapeutic effects. Studies on pyrrolizidine alkaloid biosynthesis have provided insights into their evolution and the biochemical pathways involved, offering a basis for exploring related nitrogen heterocycles in drug development (Langel et al., 2011).
Matrix Metalloproteinase Inhibitors : Pyrrolidine scaffolds have been foundational in developing inhibitors for matrix metalloproteinases (MMPs), enzymes implicated in various diseases. Sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives demonstrate low nanomolar activity against specific MMP subclasses, underscoring the scaffold's utility in designing selective MMP inhibitors (Cheng et al., 2008).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
The use of pyrrolidine derivatives in drug discovery is a promising area of research . The unique properties of these compounds, such as their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, make them versatile scaffolds for the development of novel biologically active compounds .
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-4-9(3-1)7-5-8-6-7/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSISHXBHVFQPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438101 |
Source


|
| Record name | 1-azetidin-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)pyrrolidine | |
CAS RN |
149105-96-4 |
Source


|
| Record name | 1-azetidin-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)

